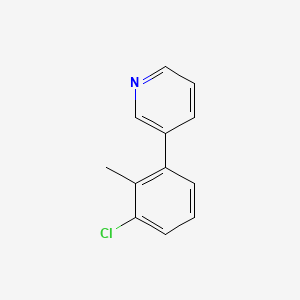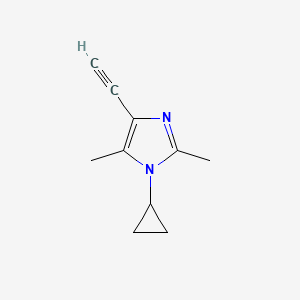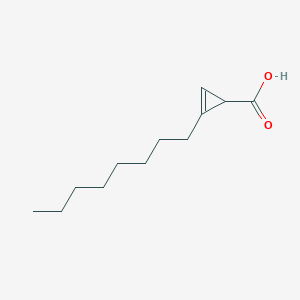
EINECS 281-775-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-775-4: is an organic compound that belongs to the class of benzodioxins It is characterized by a benzene ring fused with a dioxin ring and a bromoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 281-775-4 typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a bromoethylating agent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxin with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 281-775-4 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzodioxins with various functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzodioxins.
Applications De Recherche Scientifique
Chemistry: EINECS 281-775-4 is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a reagent in chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of EINECS 281-775-4 involves its interaction with biological targets through its bromoethyl group. The bromoethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to the formation of covalent bonds with proteins, nucleic acids, or other cellular components . This interaction can result in the modulation of biological pathways and exert various pharmacological effects.
Comparaison Avec Des Composés Similaires
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a benzodioxin ring.
(2-Bromoethyl)benzene: Lacks the dioxin ring and has a simpler structure.
2-Bromoethyl acrylate: Contains an acrylate group instead of a benzodioxin ring.
Uniqueness: EINECS 281-775-4 is unique due to its fused benzodioxin ring system, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
84030-05-7 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2 |
Clé InChI |
IHKSIYHMJHEJOS-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole](/img/structure/B8630635.png)









